(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-[(E)-benzylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-16(2)32-14-8-13-26-24(31)20-21-23(29-19-12-7-6-11-18(19)28-21)30(22(20)25)27-15-17-9-4-3-5-10-17/h3-7,9-12,15-16H,8,13-14,25H2,1-2H3,(H,26,31)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRONQJRLSPKJIM-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylideneamino Group: This step often involves the condensation of an amine with a benzaldehyde derivative.
Functionalization with Isopropoxypropyl Group: This can be done via nucleophilic substitution reactions where an appropriate alkyl halide reacts with the amine group.
Final Amination and Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzylideneamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the imine or carboxamide groups, potentially converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine:
Anticancer Agents: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry:
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzylideneamino and pyrroloquinoxaline moieties can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structural variations and their implications:
Structural and Functional Insights
Benzylidene Substituents
- Electron-Withdrawing Groups (e.g., NO₂ in ): May enhance electrophilicity, improving reactivity in chemical synthesis or target binding.
- Electron-Donating Groups (e.g., OCH₃ in , OH in ) :
- Heterocyclic Substituents (e.g., thienyl in ) : Thiophene’s aromaticity supports interactions with hydrophobic protein pockets.
Carboxamide Side Chains
- 3-isopropoxypropyl (Target) : Branched alkoxy group likely offers moderate lipophilicity, balancing solubility and membrane permeability.
- 3-ethoxypropyl (): Longer ethoxy chain increases molecular weight (433.5 vs.
- 2-methoxyethyl () : Shorter chain reduces steric hindrance, possibly enhancing binding affinity.
Non-Schiff Base Analogs
- AHPQC (): Replaces carboxamide with carbonitrile and uses a 4-aminophenyl group. Demonstrates structural versatility, with 91% corrosion inhibition efficiency via physical adsorption.
Biological Activity
(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core, which is known for its interaction with biological targets. The presence of the benzylideneamino and isopropoxypropyl groups enhances its solubility and interaction with various enzymes and receptors.
Research indicates that pyrroloquinoxaline derivatives exhibit multiple mechanisms of action:
- Kinase Inhibition : Pyrrolo[2,3-b]quinoxaline derivatives have shown low nanomolar affinity towards Eph kinases, which are critical in cellular signaling pathways. This interaction suggests potential applications in cancer therapy due to the role of these kinases in tumor progression and metastasis .
- Antioxidant Activity : The compound has been associated with antioxidant properties, potentially scavenging free radicals and reducing oxidative stress. This activity is significant in preventing cellular damage linked to various diseases .
- Anti-inflammatory Effects : Studies have highlighted the ability of related compounds to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory responses .
Biological Activity Assessment
Various studies have evaluated the biological activity of pyrrolo[2,3-b]quinoxaline derivatives through different assays:
Anticancer Activity
In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation significantly. For instance, compounds within this class have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism often involves apoptosis induction and cell cycle arrest.
Antibacterial and Antifungal Activity
Pyrroloquinoxaline derivatives have also been assessed for their antibacterial and antifungal properties. A study highlighted that several derivatives exhibited significant inhibition of Candida albicans efflux pumps, enhancing their effectiveness against resistant strains .
Data Table: Summary of Biological Activities
Case Studies
- Cancer Therapeutics : A study focused on the structural modifications of pyrrolo[2,3-b]quinoxalines to enhance their anticancer efficacy. The results indicated that specific substitutions led to improved potency against breast cancer cell lines.
- COVID-19 Research : Investigations into the use of pyrrolo[2,3-b]quinoxalines as potential treatments for COVID-19 revealed their ability to inhibit phosphodiesterase 4B (PDE4B), suggesting a role in managing cytokine storms associated with severe cases .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by:
- Pyrroloquinoxaline core : This heterocyclic framework is known for its diverse biological activities.
- Amino and benzylideneamino groups : These functional groups can enhance interaction with biological targets.
- Isopropoxy substituent : This moiety may influence solubility and bioavailability.
Antitumor Activity
Recent studies indicate that compounds similar to (E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant antitumor properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity:
- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Research Findings : A study demonstrated that derivatives of pyrroloquinoxaline compounds exhibited significant antibacterial effects, which may be attributed to their ability to disrupt bacterial cell membranes .
Neuroprotective Effects
Emerging research indicates that similar compounds may possess neuroprotective properties:
- Neurodegenerative Diseases : Compounds with a pyrroloquinoxaline scaffold have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
- Experimental Models : In vivo studies using models of neurodegeneration have shown promise in reducing neuronal loss and improving cognitive function .
Drug Development
The unique structure of (E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide positions it as a candidate for drug development:
- Lead Compound : Its activity profile suggests it could serve as a lead compound for developing new therapeutics targeting cancer and infectious diseases.
- Structure-Activity Relationship Studies : Ongoing research aims to optimize the pharmacological properties through structural modifications .
Target Identification
Identifying specific biological targets is crucial for understanding the therapeutic potential of this compound:
Q & A
Basic: What experimental design strategies are recommended for synthesizing this compound?
Answer:
Synthesis should follow a multi-step approach with rigorous purification and characterization at each stage.
- Stepwise Functionalization : Begin with the pyrroloquinoxaline core, followed by regioselective introduction of the benzylideneamino and carboxamide groups. Use column chromatography (silica gel, gradient elution) for intermediate purification .
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can identify critical factors affecting yield and purity .
- Characterization : Confirm each intermediate via -/-NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Compare spectral data with structurally analogous compounds (e.g., ethyl 2-oxo-pyrroloquinoxaline derivatives) .
Advanced: How can computational methods resolve contradictions in reaction pathway mechanisms?
Answer:
Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic activation) can be addressed via:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and compare activation energies for proposed pathways. For example, ICReDD’s reaction path search methods integrate quantum mechanics to validate intermediates .
- Kinetic Isotope Effects (KIEs) : Experimental KIEs paired with computational simulations can distinguish between concerted and stepwise mechanisms .
- Data-Driven Feedback : Integrate experimental results (e.g., substituent effects on reaction rates) into computational models to refine mechanistic predictions .
Basic: What analytical techniques are critical for verifying structural integrity?
Answer:
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration of the benzylideneamino group) by growing single crystals in aprotic solvents .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in the pyrrolo-quinoxaline system and rule out rotational isomers .
- Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N percentages with theoretical values, as demonstrated for similar quinoxaline derivatives .
Advanced: How to optimize membrane-based separation for isolating this compound from complex mixtures?
Answer:
- Membrane Selection : Use nanofiltration membranes with molecular weight cutoffs (MWCO) tailored to the compound’s molecular weight (~450 g/mol). Polyamide membranes show high rejection rates for aromatic heterocycles .
- Process Simulation : Model solvent-membrane interactions using software like Aspen Plus to predict flux and selectivity. Adjust transmembrane pressure and pH to minimize fouling .
- Hybrid Techniques : Combine membrane separation with liquid-liquid extraction (e.g., ethyl acetate/water partitioning) to enhance yield .
Basic: What are the key stability considerations during storage?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Store at -20°C under inert gas (argon) if degradation occurs above 50°C .
- Light Sensitivity : Shield from UV light by using amber vials, as quinoxaline derivatives often undergo photoisomerization .
- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the carboxamide group .
Advanced: How to design a reactor for scalable synthesis while maintaining stereochemical fidelity?
Answer:
- Microreactor Technology : Continuous-flow reactors with precise temperature control (±1°C) minimize side reactions during exothermic steps (e.g., carboxamide formation) .
- In-line Analytics : Integrate Raman spectroscopy to monitor stereochemistry in real time. Adjust flow rates if deviations from the E-configuration are detected .
- Scale-up Criteria : Use dimensionless numbers (e.g., Reynolds, Damköhler) to ensure mixing efficiency and heat transfer mimic lab-scale conditions .
Basic: How to assess biological activity in preliminary screens?
Answer:
- Target Selection : Prioritize kinase or GPCR targets based on structural similarity to known inhibitors (e.g., pyrroloquinoxaline analogs ).
- Assay Design : Use fluorescence polarization (FP) for binding affinity studies and cell-based assays (e.g., MTT) for cytotoxicity profiling. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to account for plate-to-plate variability .
Advanced: How to resolve discrepancies in biological activity across assay platforms?
Answer:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target interactions that may explain variability .
- Meta-analysis : Apply Bayesian statistics to integrate data from multiple assays, weighting results by platform reliability .
Basic: What computational tools predict solubility and formulation compatibility?
Answer:
- QSAR Models : Use ALOGPS or MarvinSuite to estimate logP (~2.5) and aqueous solubility. Adjust co-solvents (e.g., PEG-400) if predictions suggest poor solubility .
- Hansen Solubility Parameters : Match the compound’s HSP values (δD, δP, δH) with excipients to optimize nanoformulations .
Advanced: How to design a stability-indicating HPLC method for degradation studies?
Answer:
- Forced Degradation : Expose the compound to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and UV light. Monitor degradation products via LC-MS .
- Method Development : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of acetonitrile/0.1% formic acid. Validate specificity, precision (RSD <2%), and LOD/LOQ .
- Peak Purity Analysis : Apply photodiode array (PDA) detection to ensure no co-elution of degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
